molecular formula C6H7N3O2 B13303214 N-Hydroxy-5-methylpyrazine-2-carboxamide

N-Hydroxy-5-methylpyrazine-2-carboxamide

Cat. No.: B13303214
M. Wt: 153.14 g/mol
InChI Key: MQSLJSUNUUVDOI-UHFFFAOYSA-N
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Description

N-Hydroxy-5-methylpyrazine-2-carboxamide is a nitrogen-containing heterocyclic compound. It is part of the pyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-methylpyrazine-2-carboxamide typically involves the amidation of pyrazine-2-carboxylic acid with hydroxylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and purity. Common reagents include thionyl chloride for activating the carboxylic acid, followed by the addition of hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale amidation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-Hydroxy-5-methylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-hydroxy-5-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H7N3O2/c1-4-2-8-5(3-7-4)6(10)9-11/h2-3,11H,1H3,(H,9,10)

InChI Key

MQSLJSUNUUVDOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NO

Origin of Product

United States

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